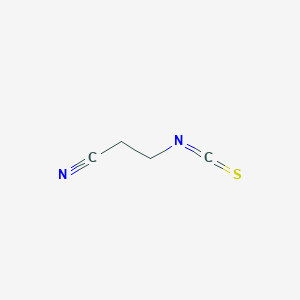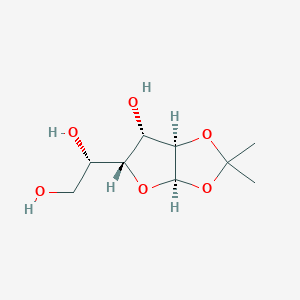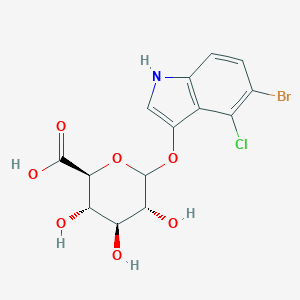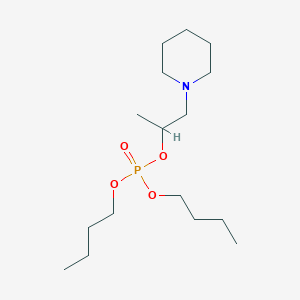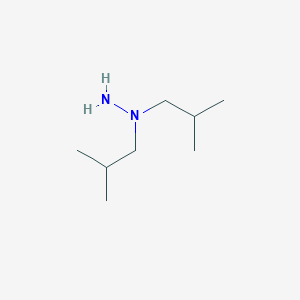
1,1-Bis(2-methylpropyl)hydrazine
Vue d'ensemble
Description
1,1-Bis(2-methylpropyl)hydrazine, also known as UDMH, is a colorless liquid with a strong ammonia-like odor. It is a highly reactive and toxic compound that has found numerous applications in the scientific research field. UDMH has been widely used as a fuel for rocket engines due to its high energy content and stability. However, its use as a fuel has raised concerns about its potential health hazards and environmental impact.
Mécanisme D'action
1,1-Bis(2-methylpropyl)hydrazine is a highly reactive compound that can readily undergo oxidation and reduction reactions. It reacts with oxygen to produce nitrogen, water, and carbon dioxide. The mechanism of action of 1,1-Bis(2-methylpropyl)hydrazine involves the formation of free radicals and reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
1,1-Bis(2-methylpropyl)hydrazine is a highly toxic compound that can cause severe damage to the liver, kidneys, and nervous system. It can also cause respiratory problems, skin irritation, and eye damage. 1,1-Bis(2-methylpropyl)hydrazine has been shown to cause DNA damage and mutations in animal studies. It has also been linked to the development of cancer in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Bis(2-methylpropyl)hydrazine has several advantages as a reagent for lab experiments. It is a highly reactive compound that can be used in a wide range of chemical reactions. It is also relatively stable and easy to handle. However, 1,1-Bis(2-methylpropyl)hydrazine has several limitations, including its high toxicity and potential health hazards. It requires specialized equipment and safety precautions to handle and dispose of the compound safely.
Orientations Futures
There are several future directions for the research on 1,1-Bis(2-methylpropyl)hydrazine. One area of research is the development of safer and more environmentally friendly alternatives to 1,1-Bis(2-methylpropyl)hydrazine as a rocket fuel. Another area of research is the development of new synthetic methods for 1,1-Bis(2-methylpropyl)hydrazine that are more efficient and cost-effective. Additionally, there is a need for further research on the health effects of 1,1-Bis(2-methylpropyl)hydrazine and its potential role in the development of cancer. Finally, there is a need for the development of new technologies for the safe handling and disposal of 1,1-Bis(2-methylpropyl)hydrazine in the laboratory and in industrial settings.
Conclusion:
In conclusion, 1,1-Bis(2-methylpropyl)hydrazine is a highly reactive and toxic compound that has found numerous applications in the scientific research field. While it has several advantages as a reagent for lab experiments, it also has several limitations and potential health hazards. Further research is needed to develop safer and more environmentally friendly alternatives to 1,1-Bis(2-methylpropyl)hydrazine and to better understand its health effects and potential role in the development of cancer.
Méthodes De Synthèse
The synthesis of 1,1-Bis(2-methylpropyl)hydrazine involves the reaction of hydrazine hydrate with isobutyraldehyde in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The synthesis of 1,1-Bis(2-methylpropyl)hydrazine is a complex process that requires high-level expertise and safety precautions due to the toxic nature of the compound.
Applications De Recherche Scientifique
1,1-Bis(2-methylpropyl)hydrazine has been extensively used in the scientific research field due to its high reactivity and toxicity. It has been used as a model compound for studying the mechanism of action of hydrazine derivatives. 1,1-Bis(2-methylpropyl)hydrazine has also been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
1,1-bis(2-methylpropyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAGVHRXQORNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168051 | |
| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)hydrazine | |
CAS RN |
16596-38-6 | |
| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1,1-bis(2-methylpropyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRAZINE, 1,1-BIS(2-METHYLPROPYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C48RZQ29L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








